
1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione (TFBP-D) is an organic molecule with a unique and versatile chemical structure. It is a fluorinated dione, meaning it has two oxygen atoms connected by a double bond. The two fluoro groups on the molecule make it highly hydrophobic, while the two phenyl groups give it a greater solubility in organic solvents. This makes TFBP-D an attractive molecule for a variety of applications in the scientific and industrial fields.
科学研究应用
1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione has a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, such as fluorinated polymers, fluorinated surfactants, and fluorinated dyes. It has also been used as a catalyst for the synthesis of polymers and as a reagent in the synthesis of pharmaceuticals. In addition, this compound has been used as a solvent for the extraction of proteins, lipids, and other bioactive compounds.
作用机制
1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione has a unique mechanism of action. Its two fluoro groups make it highly hydrophobic, which allows it to easily penetrate cell membranes. Once inside the cell, the two phenyl groups interact with proteins and other biomolecules, leading to a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes. In addition, this compound has been shown to inhibit the activity of tyrosine kinase, an enzyme involved in cell signaling. It also has anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione has several advantages for lab experiments. It is a highly hydrophobic molecule, which makes it ideal for extracting proteins, lipids, and other bioactive compounds. It is also relatively inexpensive and easy to synthesize, making it an attractive reagent for a variety of applications. On the other hand, this compound can be toxic to cells at high concentrations and can be difficult to remove from the reaction mixture.
未来方向
There are a variety of potential future directions for research on 1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione. These include further research on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other compounds. In addition, future research could explore the potential of this compound as an anti-cancer agent, as an antimicrobial agent, and as a potential therapeutic agent for a variety of diseases. Finally, further research could explore the potential of this compound as a solvent for the extraction of proteins and lipids.
合成方法
1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Diels-Alder reaction. In the Williamson ether synthesis, this compound is synthesized by reacting 1,4-dichlorobutane with sodium fluoride and 4-fluorophenol. In the Grignard reaction, this compound is synthesized by reacting 4-fluorophenol with magnesium and 1,4-dibromobutane. In the Diels-Alder reaction, this compound is synthesized by reacting 1,4-dibromobutane with 4-fluorobenzene in the presence of a Lewis acid.
属性
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-bis(4-fluorophenyl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6O2/c17-11-5-1-9(2-6-11)13(23)15(19,20)16(21,22)14(24)10-3-7-12(18)8-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZMEWSSNXNILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(C(=O)C2=CC=C(C=C2)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




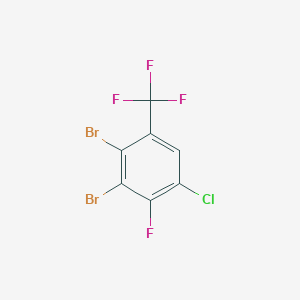
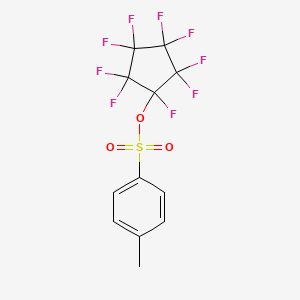

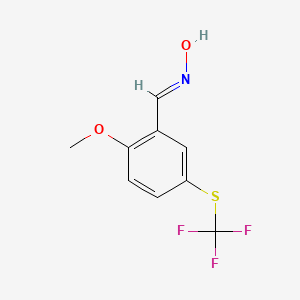



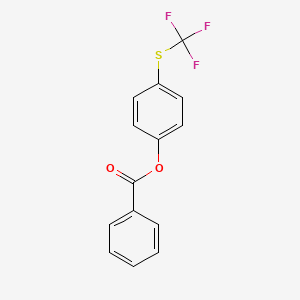
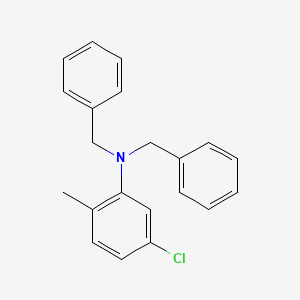
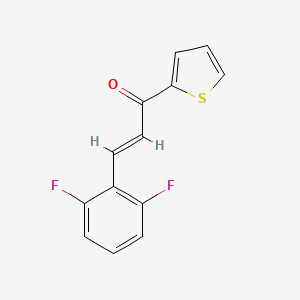
![N-[1-(3-(Trifluoromethyl)phenyl)-2-(4-cyanophenyl)ethylidene]-N'-[4-(trifluoromethyl)phenyl]urea, 95%](/img/structure/B6311960.png)